REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3](=O)[C:4]#[C:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1C.Cl.[S:17]([C:21]1[CH:26]=[CH:25][C:24]([NH:27][NH2:28])=[CH:23][CH:22]=1)(=[O:20])(=[O:19])[NH2:18].[CH2:29](O)C>O>[CH3:29][C:9]1[CH:8]=[CH:7][C:6]([C:5]2[N:27]([C:24]3[CH:23]=[CH:22][C:21]([S:17]([NH2:18])(=[O:20])=[O:19])=[CH:26][CH:25]=3)[N:28]=[C:3]([C:2]([F:1])([F:14])[F:15])[CH:4]=2)=[CH:11][CH:10]=1 |f:1.2|
|
Name
|
1,1,1-trifluoro-4-(methylphenyl)-3-butyn-2-one
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
FC(C(C#CC1=C(C=CC=C1)C)=O)(F)F
|
Name
|
|
Quantity
|
12 mmol
|
Type
|
reactant
|
Smiles
|
Cl.S(N)(=O)(=O)C1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
CUSTOM
|
Details
|
The precipitated crude 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(C=C1)C1=CC(=NN1C1=CC=C(C=C1)S(=O)(=O)N)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3](=O)[C:4]#[C:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1C.Cl.[S:17]([C:21]1[CH:26]=[CH:25][C:24]([NH:27][NH2:28])=[CH:23][CH:22]=1)(=[O:20])(=[O:19])[NH2:18].[CH2:29](O)C>O>[CH3:29][C:9]1[CH:8]=[CH:7][C:6]([C:5]2[N:27]([C:24]3[CH:23]=[CH:22][C:21]([S:17]([NH2:18])(=[O:20])=[O:19])=[CH:26][CH:25]=3)[N:28]=[C:3]([C:2]([F:1])([F:14])[F:15])[CH:4]=2)=[CH:11][CH:10]=1 |f:1.2|
|
Name
|
1,1,1-trifluoro-4-(methylphenyl)-3-butyn-2-one
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
FC(C(C#CC1=C(C=CC=C1)C)=O)(F)F
|
Name
|
|
Quantity
|
12 mmol
|
Type
|
reactant
|
Smiles
|
Cl.S(N)(=O)(=O)C1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
CUSTOM
|
Details
|
The precipitated crude 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(C=C1)C1=CC(=NN1C1=CC=C(C=C1)S(=O)(=O)N)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |